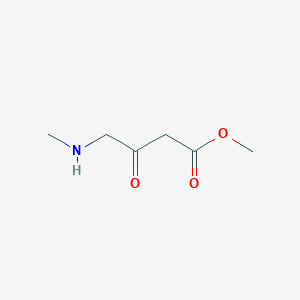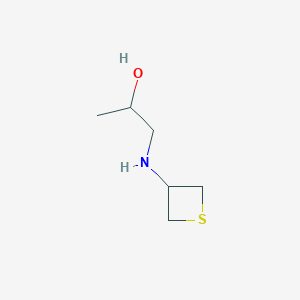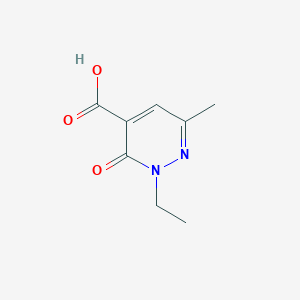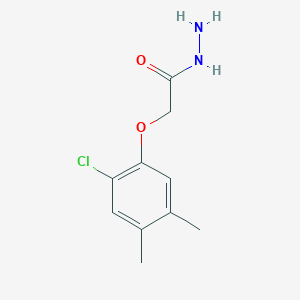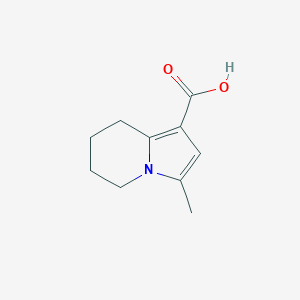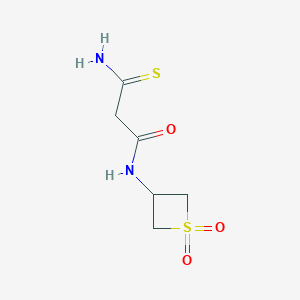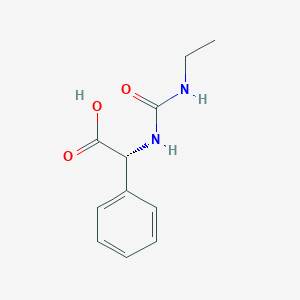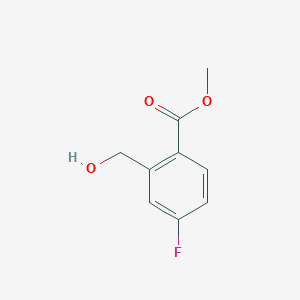
Methyl 4-fluoro-2-(hydroxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluoro-2-(carboxymethyl)benzoic acid.
Reduction: Methyl 4-fluoro-2-(hydroxymethyl)benzyl alcohol.
Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme-substrate interactions, particularly those involving esterases and hydrolases.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-fluoro-2-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of ester bonds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the hydroxymethyl group.
Methyl 2-fluoro-4-(hydroxymethyl)benzoate: Similar structure but with the fluorine and hydroxymethyl groups at different positions.
Methyl 4-(hydroxymethyl)benzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 4-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of both the fluorine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
Clé InChI |
NXRGHNHPUFAHJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



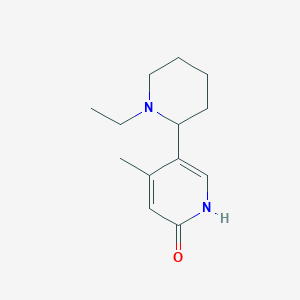
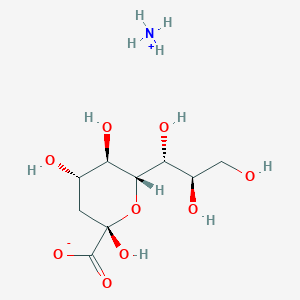
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)

